Computational Physicochemical Differentiation from 5-(1-Naphthyl) Analog
This compound exhibits distinct calculated physicochemical properties compared to its close analog, 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine, due to the presence of the methoxy group. The methoxy group increases molecular weight, polarity, and hydrogen-bonding capacity, which directly impacts solubility and potential binding interactions. While experimental logP or solubility data are not available in primary literature, computational predictions show a clear divergence .
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Formula: C13H12N4O; Molecular Weight: 240.26 g/mol; Hydrogen Bond Donors: 2; Hydrogen Bond Acceptors: 4; Rotatable Bonds: 2 . |
| Comparator Or Baseline | 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine (CAS 93404-69-4): Molecular Formula: C12H10N4; Molecular Weight: 210.23 g/mol [1]. |
| Quantified Difference | Target compound has +1 Oxygen atom, +30.03 g/mol molecular weight, and +1 Hydrogen Bond Acceptor relative to comparator. |
| Conditions | Computational analysis of chemical structure. Values are calculated or derived from molecular formula. |
Why This Matters
These physicochemical differences are critical for formulation, solubility profiling, and predicting biological membrane permeability, directly impacting procurement decisions for specific experimental designs.
- [1] Chembase. (n.d.). 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine. Compound Information Page. View Source
